molecular formula C12H16ClNO B7942469 2-(3-chlorophenyl)-N,N-diethylacetamide

2-(3-chlorophenyl)-N,N-diethylacetamide

Cat. No.: B7942469
M. Wt: 225.71 g/mol
InChI Key: OQHRCIVTUGYTIT-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N,N-diethylacetamide is an acetamide derivative featuring a 3-chlorophenyl group attached to the α-carbon of the acetamide backbone and N,N-diethyl substituents on the amide nitrogen. The 3-chlorophenyl group likely confers lipophilicity and steric bulk, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

2-(3-chlorophenyl)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(4-2)12(15)9-10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHRCIVTUGYTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)-N,N-diethylacetamide typically involves the acylation of 3-chloroaniline with diethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at reflux temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control over reaction conditions. The use of phase transfer catalysts can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the acyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: 2-(3-Chlorophenyl)-N,N-diethylacetamide can be oxidized to 2-(3-chlorophenyl)-N,N-diethylacetamide carboxylic acid.

  • Reduction: Reduction can yield 2-(3-chlorophenyl)-N,N-diethylacetamide amine.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-N,N-diethylacetamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-chlorophenyl)-N,N-diethylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • 2-Chloro-N-(3-methylphenyl)acetamide ():

    • Structural Difference : Contains a 2-chloroacetamide group and a 3-methylphenyl substituent.
    • Key Finding : The N–H bond adopts a syn conformation relative to the meta-methyl group in its crystal structure, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide .
    • Implication : Electron-donating substituents (e.g., methyl) versus electron-withdrawing groups (e.g., nitro) influence molecular packing and hydrogen-bonding interactions.
  • N-(3-Chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide (): Structural Difference: Incorporates a 1,3-dioxoisoindole moiety linked to the acetamide.

Variations in Amide Substituents

  • N,N-Diphenyl-α-chloroacetamide (): Synthesis: Prepared via reaction of diphenylamine with α-chloroacetyl chloride.
  • 2-(4-Aminophenyl)-N,N-diethylacetamide (): Structural Difference: Substitutes 3-chlorophenyl with 4-aminophenyl. Impact: The amino group introduces hydrogen-bonding capability, altering solubility and target interaction profiles.

Physicochemical and Structural Properties

  • Molecular Weight :
    • 2-(3-Chlorophenyl)-N,N-diethylacetamide: ~240.73 g/mol (estimated from ).
    • 2-Chloro-N-(3-methylphenyl)acetamide: 183.63 g/mol ().

Key Research Findings

Structural Flexibility : The N,N-diethyl group in acetamides enhances metabolic stability compared to N-aryl or N-H variants .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CN) on the phenyl ring improve binding to hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro ).
  • Bulky substituents (e.g., isoindole in ) may hinder passive diffusion but improve target specificity.

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